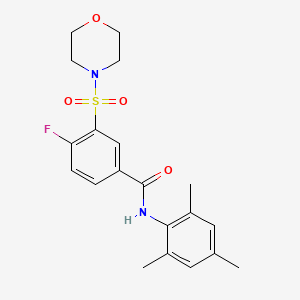

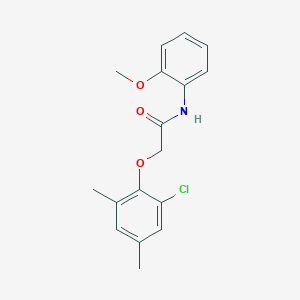

4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. These properties can be predicted based on the compound’s structure and confirmed through experimental analysis .Aplicaciones Científicas De Investigación

Biomolecule Immobilization

4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide: is utilized in the immobilization of biomolecules onto various surfaces. This process is crucial for creating stable bioconjugates for biochemical assays and chemical syntheses. The compound acts as a photolinker that forms covalent bonds between biomolecules and surfaces upon photo-irradiation .

Bioconjugation

The compound’s ability to act as a photolinker also extends to bioconjugation. This involves the cross-linking of biomolecules for various purposes, including modifying proteins, peptides, nucleic acids, and drugs. It is particularly useful for labeling biomolecules in a way that allows for subsequent detection or purification .

Surface Engineering

In materials chemistry, 4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide plays a role in surface engineering. It enables the functionalization of polymer surfaces, which is a key step in developing materials with specific properties or behaviors .

Diagnostic Applications

The compound is involved in the development of rapid diagnostic tools. Its photolinking properties are advantageous for attaching antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers to diagnostic surfaces, enhancing the sensitivity and specificity of the tests .

Mecanismo De Acción

Target of Action

The primary target of 4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are key biochemical pathways in cellular respiration.

Mode of Action

4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide interacts with its target, SDH, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of SDH, leading to changes in the biochemical pathways it is involved in .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain . These pathways are responsible for the production of ATP, the primary energy currency of the cell. The inhibition of SDH can therefore disrupt energy production in the cell.

Result of Action

The inhibition of SDH by 4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide leads to a disruption in energy production in the cell . This can have various effects at the molecular and cellular level, depending on the specific cell type and the organism’s overall physiological state.

Propiedades

IUPAC Name |

4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-13-10-14(2)19(15(3)11-13)22-20(24)16-4-5-17(21)18(12-16)28(25,26)23-6-8-27-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRCCRNPWMNNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)

![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)

![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)

![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)

![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)

![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)